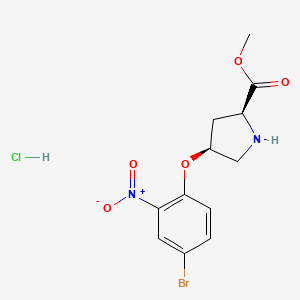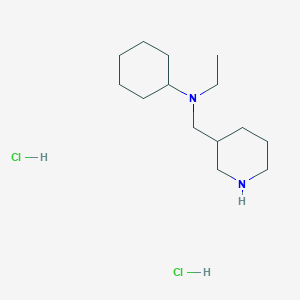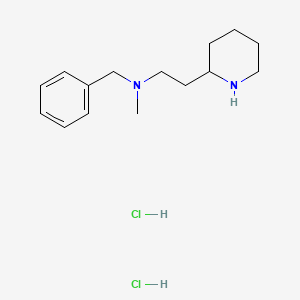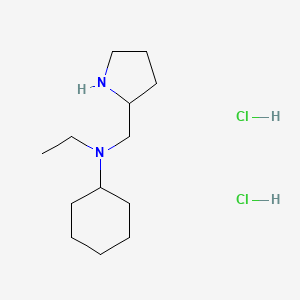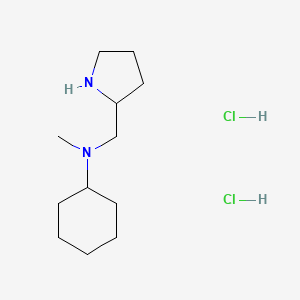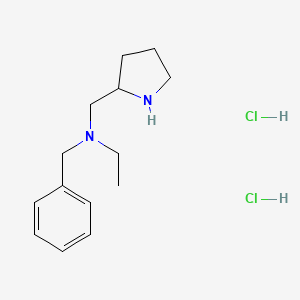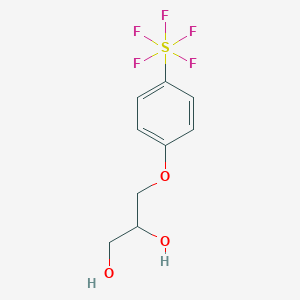
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol
Descripción general
Descripción
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.Aplicaciones Científicas De Investigación
Synthesis of Metoprolol EP Impurity D
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” is used in the synthesis of Metoprolol EP Impurity D . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
- Results or Outcomes : The successful synthesis and characterization of metoprolol EP Impurity D was reported .
Anti-Inflammatory Effects
- Scientific Field : Pharmacology
- Summary of the Application : A compound similar to the one you mentioned, “3-(4-(tert-Octyl)phenoxy)propane-1,2-diol”, has been studied for its anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested in vitro using lipopolysaccharide-treated macrophages and several in vivo inflammatory models such as dextran sodium sulphate (DSS)-induced colitis, EtOH/HCl-induced gastritis, and arachidonic acid-induced ear oedema .
- Results or Outcomes : The compound showed significant anti-inflammatory activity, inhibiting the production of prostaglandin E2 at the transcriptional level by suppression of Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways in lipopolysaccharide (LPS)-activated RAW264.7 cells and peritoneal macrophages . It also ameliorated inflammatory symptoms in colitis, gastritis, and ear oedema models .
Ultrasound-assisted Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
- Results or Outcomes : The successful synthesis and characterization of the compound was reported .
Green Chemistry
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
- Results or Outcomes : The successful synthesis and characterization of the compound was reported .
Propiedades
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRSRMBQSIGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)
![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)
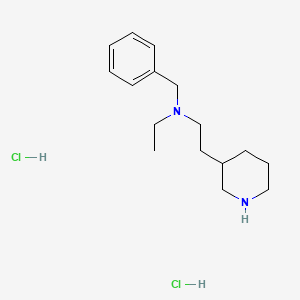
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
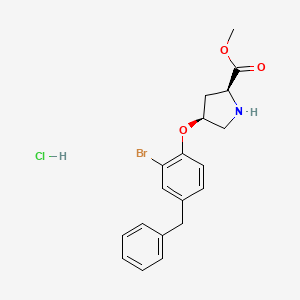
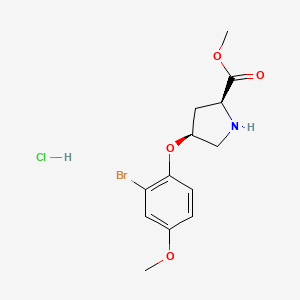
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
